4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline
Description
4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a quinazoline moiety, and a 3-methylphenyl group, making it a unique and versatile molecule in medicinal chemistry.
Properties
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-15-5-4-6-16(13-15)23-9-11-24(12-10-23)20(25)19-17-7-2-3-8-18(17)21-14-22-19/h4-6,13-14H,2-3,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLUNHSGZRPBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NC=NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, including the formation of the piperazine ring and the quinazoline moiety. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable methods . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . Reaction conditions may vary, but they often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives, while substitution reactions may produce various substituted piperazines .
Scientific Research Applications
4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as 1-phenylpiperazine, 1-methyl-4-phenylpiperazine, and 1-(4-methylphenyl)piperazine . These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness
4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
